
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H18N2O It is known for its unique structure, which includes a piperazine ring, a phenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable ketone precursor. One common method involves the reaction of 4-formyl-piperazine-1-carboxamido-substituted tert-butyl ester with ethanol and water in the presence of concentrated hydrochloric acid. This reaction is carried out at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(piperazin-1-yl)propan-1-one
- 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of a piperazine ring, a phenyl group, and a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-14(2,12-6-4-3-5-7-12)13(17)16-10-8-15-9-11-16/h3-7,15H,8-11H2,1-2H3 |
InChI Key |
NKYLFVFLKHAQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

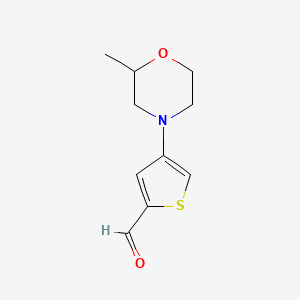
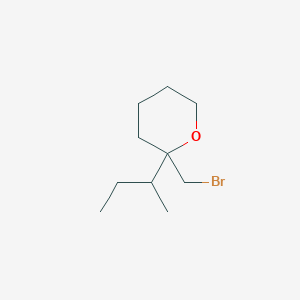
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
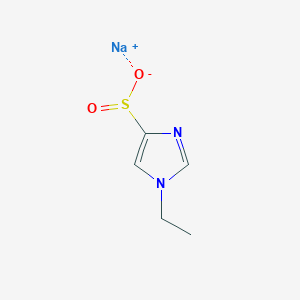
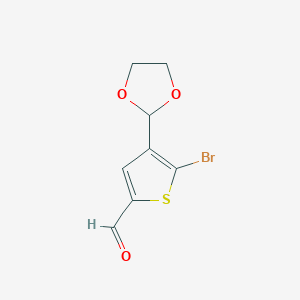
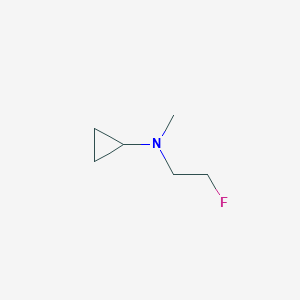
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)

![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
